N-Methylnicotinamide-d4
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Overview
Description
N-Methylnicotinamide-d4 is a deuterium-labeled derivative of N-Methylnicotinamide, an endogenous metabolite involved in nicotinamide metabolism. This compound is primarily used in scientific research as a stable isotope for tracing and quantification purposes. The deuterium labeling allows for precise tracking in metabolic studies, making it a valuable tool in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylnicotinamide-d4 is synthesized by incorporating deuterium into N-Methylnicotinamide. The process typically involves the methylation of nicotinamide using deuterated methylating agents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms without affecting the overall structure of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques to achieve a product with a deuterium incorporation rate of over 98% .
Chemical Reactions Analysis
Types of Reactions
N-Methylnicotinamide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its oxidized form using oxidizing agents.
Reduction: Reduction reactions can convert this compound back to its reduced form.
Substitution: This involves the replacement of functional groups within the compound, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acids are employed under controlled conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-Methyl-3-pyridinecarboxamide .
Scientific Research Applications
N-Methylnicotinamide-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nicotinamide metabolism.
Biology: Helps in studying the role of nicotinamide metabolism in various biological processes, including cellular energy production and DNA repair.
Medicine: Investigated for its potential therapeutic effects in conditions related to nicotinamide metabolism, such as cancer and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals, particularly in the formulation of vitamin B3 supplements
Mechanism of Action
N-Methylnicotinamide-d4 exerts its effects by participating in the nicotinamide metabolism pathway. It is methylated by nicotinamide N-methyltransferase, using S-adenosyl-L-methionine as the methyl donor. This reaction produces S-adenosyl-L-homocysteine and this compound. The compound’s deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-Methylnicotinamide: An endogenous metabolite of nicotinamide, known for its anti-inflammatory and vasoprotective properties.
1,4-Dimethylpyridine: A structural analog of 1-Methylnicotinamide, studied for its potential anti-metastatic effects.
Uniqueness
N-Methylnicotinamide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise metabolic tracing. This makes it a valuable tool in research applications where accurate quantification and tracking are essential .
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2,4,5,6-tetradeuterio-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-3-2-4-9-5-6/h2-5H,1H3,(H,8,10)/i2D,3D,4D,5D |
InChI Key |
ZYVXHFWBYUDDBM-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NC)[2H] |
Canonical SMILES |
CNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.